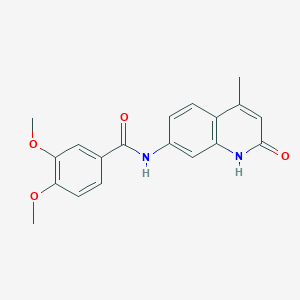

3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

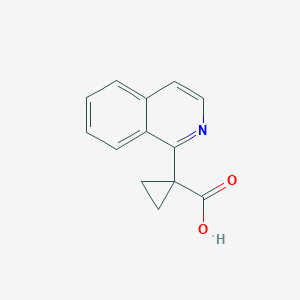

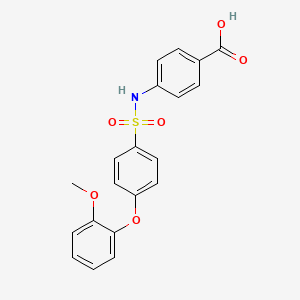

Compounds like “3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” belong to a class of organic compounds known as quinolines and quinazolines . They are characterized by a 2-ring structure, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are two methods commonly used in the synthesis of quinoline derivatives .Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques like X-ray crystallography . The structure often includes a quinoline core, with various functional groups attached at different positions .Chemical Reactions Analysis

Quinolines and quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques. These properties are influenced by factors like the compound’s structure and the functional groups present .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

The compound 3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide falls within the broader category of heterocyclic quinolines, which have been extensively studied for their synthesis and structural characteristics. One approach to synthesizing similar compounds involves the photocyclization of certain carboxamides to produce benzothienoquinolines, followed by further chemical modifications to obtain the desired dimethoxy derivatives (Stuart et al., 1987). These synthetic pathways are crucial for developing new compounds with potential biological activities.

Potential in Drug Development

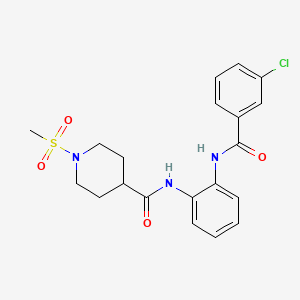

Compounds with structures similar to this compound have been explored for their cytotoxic activities, especially in the context of cancer research. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant cytotoxic effects against various cancer cell lines, indicating the potential of such compounds in anticancer drug development (Deady et al., 2003).

Chemical Interactions and Mechanisms

Understanding the chemical interactions and mechanisms of compounds like this compound is essential for their application in scientific research. Studies on related compounds have delved into their reactions with nucleophiles, revealing insights into their reactivity and potential for forming novel derivatives with unique properties (Hamby & Bauer, 1987). These findings contribute to a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in various scientific domains.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11-8-18(22)21-15-10-13(5-6-14(11)15)20-19(23)12-4-7-16(24-2)17(9-12)25-3/h4-10H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTDCZBCLNOFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)

![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)